molecular formula C26H51NO3 B3026335 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-43-0

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Cat. No. B3026335
CAS RN: 175892-43-0
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-BKSWAVPISA-N
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Description

“N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” is a small molecule that belongs to the class of organic compounds known as ceramides . These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid . The molecule has a chemical formula of C20H39NO3 .


Molecular Structure Analysis

The molecule has a weight average of 341.5286 and a monoisotopic weight of 341.292994119 . The IUPAC name of the molecule is “N-[(2R,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide” and its InChI is "InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m1/s1" .

Scientific Research Applications

Cancer Research

C8 D-threo Ceramide has garnered attention in cancer research due to its cytotoxic effects. It selectively targets U937 cells, with an IC50 value of 17 μM. Additionally, it induces nuclear DNA fragmentation more potently than its counterpart, C8 ceramide . Researchers explore its potential as an anti-cancer agent and investigate its mechanisms of action.

Cell Death and Apoptosis

The compound plays a role in programmed cell death (apoptosis). It triggers apoptosis in human leukemia cells and the U937 cell line. Understanding its impact on cellular pathways can provide insights into therapeutic strategies for diseases involving abnormal cell survival .

Lipid Biochemistry

C8 D-threo Ceramide is a substrate for E. coli diacylglycerol kinase. Researchers study its interactions with other lipids and enzymes, shedding light on lipid metabolism and signaling pathways .

Membrane Permeabilization

In the context of bacterial toxins, C8 D-threo Ceramide enhances V. cholerae cytolysin pore formation in liposome lipid membranes. Its potency is measured by calcein release, with an RD50 value of approximately 5 μg/ml. Investigating its role in membrane permeabilization contributes to our understanding of host-pathogen interactions .

Potential Therapeutic Applications

Given its unique properties, researchers explore C8 D-threo Ceramide as a potential therapeutic agent. Its ability to modulate cellular processes makes it an intriguing candidate for drug development .

Other Biological Activities

While the above areas highlight its primary applications, C8 D-threo Ceramide likely mediates additional diverse biological activities, akin to natural ceramides. For instance, it promotes the differentiation of human keratinocytes .

properties

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-BKSWAVPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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